molecular formula C13H9NS B3051512 2-(2-Thienyl)quinoline CAS No. 34243-33-9

2-(2-Thienyl)quinoline

Cat. No.: B3051512
CAS No.: 34243-33-9
M. Wt: 211.28 g/mol
InChI Key: KSHYDMGICWRWSL-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) and Thiophene (B33073) Heterocycles in Chemical Research

Heterocyclic compounds are fundamental to organic chemistry and are particularly vital in the field of medicinal chemistry. ijpsjournal.comresearchgate.net Among these, the quinoline and thiophene ring systems are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds. nih.gov

Quinoline , a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. numberanalytics.comchemrj.org Its historical significance is deeply tied to the development of antimalarial drugs, with quinine (B1679958) being a primary example. numberanalytics.comrsc.org Modern research has vastly expanded the known pharmacological activities of quinoline derivatives, which now include a broad spectrum of applications such as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antipsychotic agents. orientjchem.orgfrontiersin.org The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. orientjchem.orgfrontiersin.org Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, including as components for organic light-emitting diodes (OLEDs) and as agrochemicals. numberanalytics.comchemrj.org

Thiophene , a five-membered, sulfur-containing aromatic heterocycle, was discovered in the late 19th century. numberanalytics.com It is a cornerstone in both medicinal and materials chemistry. nih.govnih.gov Thiophene derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govnih.gov Several commercial drugs incorporate the thiophene nucleus. nih.gov In the realm of materials science, the electronic properties of thiophene make it a crucial building block for organic semiconductors, conductive polymers, and other advanced materials used in devices like organic field-effect transistors (OFETs) and solar cells. researchgate.netunibo.it Its ability to participate in various chemical reactions makes it a versatile precursor for synthesizing complex molecules with unique properties. numberanalytics.com

The fusion of these two powerful heterocyclic systems into a single molecule, as seen in 2-(2-Thienyl)quinoline, creates a hybrid structure with the potential for novel and enhanced chemical, physical, and biological properties, driving its exploration in diverse scientific fields.

Historical Context and Evolution of Research on this compound and its Derivatives

The study of quinoline synthesis dates back to the 19th century, with classic methods like the Skraup and Friedländer syntheses being foundational. orientjchem.orgresearchgate.net The initial synthesis of this compound itself was reported as part of broader investigations into quinoline derivatives. For instance, a 2010 study detailed its synthesis with an 80% yield via a one-pot Friedländer reaction. thieme-connect.com

Early research on thienyl-substituted quinolines was often centered on the fundamental synthesis and characterization of these new molecular structures. A 1998 study, for example, described the synthesis of a series of 2-(2-thienyl)cinchoninic acids and their derivatives, which were then evaluated for anti-inflammatory, analgesic, and anthelmintic activities. nih.gov Another study focused on the synthesis of 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids through the Pfitzinger reaction, demonstrating the chemical versatility of these scaffolds. researchgate.net

Over time, the research focus has evolved from purely synthetic explorations to more targeted application-driven studies. This shift reflects a deeper understanding of the structure-property relationships within this class of compounds. Modern research increasingly investigates the specific attributes of this compound and its derivatives for advanced applications. This includes their use as ligands in the formation of metal complexes, such as those with Iridium(III), to create materials with tunable photophysical properties for potential use in OLEDs. researchgate.net The evolution of research demonstrates a clear trajectory from foundational organic synthesis to the sophisticated design of functional molecules for specific, high-tech applications.

Overview of Key Research Areas and Interdisciplinary Connections

Research on this compound and its derivatives is inherently interdisciplinary, bridging organic chemistry, medicinal chemistry, materials science, and nanotechnology. researchgate.netsigmaaldrich.comresearchgate.net The key areas of investigation are primarily driven by the compound's unique electronic and structural characteristics.

Medicinal Chemistry: A significant portion of research is dedicated to exploring the pharmacological potential of this compound derivatives. The quinoline core is a well-established pharmacophore, and the introduction of a thienyl group can modulate biological activity. evitachem.com Studies have investigated derivatives for a range of therapeutic applications, including:

Anticancer Activity: The structural similarity to known anticancer agents makes these compounds candidates for drug development. evitachem.com

Antimicrobial and Anti-inflammatory Properties: Building on the known activities of both parent heterocycles, researchers have synthesized and tested derivatives for these effects. nih.gov

Enzyme Inhibition: The specific geometry and electronic distribution of these molecules make them suitable for studying interactions with biological targets like enzymes and receptors. evitachem.combohrium.com

Materials Science and Organic Electronics: The conjugated π-system of this compound is central to its application in materials science. Research in this area focuses on its photophysical and electrochemical properties.

Organic Light-Emitting Diodes (OLEDs): Thienyl-substituted quinolines are explored as components in OLEDs. nih.gov They can function as emitters or as ligands in phosphorescent metal complexes, particularly with iridium(III), to create deep red and other colored emitters. researchgate.netacs.org The electronic properties can be fine-tuned by modifying substituents on either the quinoline or thiophene ring. researchgate.net

Sensors and Probes: The fluorescence properties of these compounds can be sensitive to their environment, opening up possibilities for their use as chemical sensors or biological probes. scielo.bracs.org

Catalysis and Synthesis: The development of efficient synthetic routes to access these molecules remains an active area of research. This includes the use of various catalytic methods, such as palladium-catalyzed reactions, to construct the quinoline-thiophene linkage. acs.org

The study of this compound connects fundamental chemical synthesis with applied sciences. The insights gained from photophysical and electrochemical studies inform the design of new materials for electronics, while biological screenings guide the development of potential new therapeutic agents. This interdisciplinary nature ensures that research on this compound will continue to yield valuable discoveries across multiple scientific fields.

Data Tables

Table 1: Selected Pharmacological Activities of Quinoline & Thiophene Derivatives

Heterocycle Family Reported Pharmacological Activities Reference(s)
Quinoline Antimalarial, Anticancer, Antibacterial, Antifungal, Anti-inflammatory, Antiviral, Antipsychotic nih.govrsc.orgorientjchem.org

| Thiophene | Antimicrobial, Anti-inflammatory, Anticancer, Anticonvulsant, Antioxidant, Antipsychotic | ijpsjournal.comnih.govnih.gov |

Table 2: Photophysical and Electrochemical Properties of Related Heterocyclic Systems

Compound Type Key Properties Investigated Potential Applications Reference(s)
Quinoline Derivatives Absorption/Emission Spectra, Fluorescence, Phosphorescence, Redox Potentials OLEDs, Molecular Probes, Sensors nih.govscielo.br
Thienyl-substituted Quinoxalines Tunable Deep Red Emission, Luminescence Iridium(III) Complexes for OLEDs researchgate.net
Quinolines with Bithiophene Motif Photophysical and Electrochemical Properties, Blue-Green and Orange-Red Fluorescence Organic Electronics, Dimerization/Polymerization studies researchgate.net

| Aza-Boron-Dipyridylmethenes | Violet-Blue Emission, High Quantum Yields | Fluorescent Dopants in Blue OLEDs | umich.edu |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYDMGICWRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290905
Record name 2-(2-thienyl)quinoline
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Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34243-33-9
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Record name 2-(2-thienyl)quinoline
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Record name 2-(2-THIENYL)QUINOLINE
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Synthetic Methodologies and Strategies for 2 2 Thienyl Quinoline and Its Analogs

Established Reaction Pathways for 2-(2-Thienyl)quinoline Core Synthesis

The construction of the this compound core has traditionally relied on several classical named reactions and modern catalytic methods. These approaches offer diverse routes to access the target molecule and its analogs.

Friedländer Annulation Approaches

The Friedländer synthesis is a cornerstone reaction for quinoline (B57606) formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org In the context of this compound, this typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with a ketone bearing a 2-thienyl moiety. The reaction is generally catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Various catalysts, including ceric ammonium (B1175870) nitrate, have been employed to facilitate this reaction under mild conditions, allowing for the synthesis of a diverse range of pharmacologically significant quinolines. nih.gov The versatility of the Friedländer synthesis allows for the introduction of various substituents on both the quinoline and thiophene (B33073) rings by selecting appropriately functionalized starting materials. researchgate.net

Reaction Scheme for Friedländer Annulation:

Reactant A: 2-Aminobenzaldehyde or 2-aminophenyl ketone derivative

Reactant B: A ketone with a 2-thienyl group and an α-methylene group (e.g., 1-(thiophen-2-yl)ethan-1-one)

Product: this compound derivative

Catalyst/ConditionsKey Features
Acid (e.g., p-toluenesulfonic acid, HCl) or BaseTraditional method
Ceric Ammonium NitrateMild, ambient temperature reaction
Gold(III) CatalysisMilder conditions than traditional methods
Lewis Acids (e.g., Zr(NO3)4, Yb(OTf)3)Can promote the reaction, sometimes in aqueous media
IodineHighly efficient catalyst

Knoevenagel-type Condensation Reactions

Knoevenagel condensation involves the reaction of an active hydrogen compound (containing a Z-CH2-Z or Z-CHR-Z motif, where Z is an electron-withdrawing group) with a carbonyl compound, followed by dehydration. wikipedia.org While not a direct method for the quinoline ring itself, it is a crucial reaction for synthesizing precursors or for functionalizing existing quinoline scaffolds. For instance, a Knoevenagel condensation can be used to create an α,β-unsaturated system which can then undergo further cyclization to form the quinoline ring. researchgate.netnih.gov In a tandem approach, a Friedländer annulation can be followed by a Knoevenagel condensation in a one-pot synthesis to produce more complex quinoline derivatives. For example, the reaction of 2-aminobenzophenone, ethyl acetoacetate, and an appropriate aldehyde under the influence of a Lewis acid catalyst like In(OTf)3 can yield functionalized 2-styryl quinolines. rsc.org

Vilsmeier and Reverse Vilsmeier Methodologies

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemijournal.com This reaction can be employed to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.govscispace.com These intermediates are then valuable for further elaboration into various quinoline derivatives, including those fused with a thiophene ring. researchgate.net The reaction proceeds through the formation of a chloromethyleniminium salt which acts as the formylating agent.

Conversely, the Reverse Vilsmeier approach involves the reaction of an acylamide, acting as an electrophile, with an electron-rich alkene or its equivalent to form the heterocyclic product. clockss.orgresearchgate.net This method can also be applied to the synthesis of quinolines and related fused pyridines. clockss.org

Weidenhagen Reaction and Related Cyclization Protocols

The Weidenhagen reaction provides a route to imidazoles and related fused systems. For instance, 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline can be synthesized via the Weidenhagen reaction of quinoline-5,6-diamine (B1297419) with thiophene-2-carbaldehyde (B41791). scilit.com While this specific example leads to an imidazo-fused quinoline, the underlying principles of cyclocondensation are relevant to the broader field of quinoline synthesis.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as highly efficient and versatile methods for the synthesis of biaryl compounds, including this compound. nih.gov This reaction typically involves the coupling of a haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with a thiophene-boronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net The regioselectivity of this reaction is a key advantage, allowing for the precise formation of the C-C bond between the quinoline and thiophene rings. nih.gov This methodology is compatible with a wide range of functional groups, enabling the synthesis of a diverse library of this compound analogs. nih.govresearchgate.net

Typical Suzuki-Miyaura Coupling Components:

Substrate 1: Halogenated quinoline (e.g., 2-bromoquinoline)

Substrate 2: Thiopheneboronic acid or ester

Catalyst: Palladium complex (e.g., Pd(PPh3)4)

Base: (e.g., K2CO3, Na2CO3)

ReactantsProductCatalyst System
2-Bromoquinoline and Thiophene-2-boronic acidThis compoundPd(PPh3)4 / Base
2-Chloroquinoline and Thiophene-2-boronic acidThis compoundPalladium catalyst / Base

Advanced and Green Synthetic Protocols

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in chemical research. ijtsrd.comacs.org This trend has also impacted the synthesis of this compound and its derivatives.

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. ijtsrd.com For quinoline synthesis, this includes the use of water as a solvent, solvent-free reaction conditions, and the application of reusable and non-toxic catalysts. researchgate.netichem.mdresearchgate.net For instance, the Friedländer synthesis has been successfully carried out in aqueous media using various catalysts. researchgate.net Tartaric acid has been reported as a green and efficient catalyst for the synthesis of polysubstituted quinolines under solvent-free conditions. ichem.md

Furthermore, the use of nanocatalysts is an emerging area in green synthesis, offering high efficiency and recyclability for quinoline production. acs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in quinoline synthesis. organic-chemistry.org These advanced protocols not only offer environmental benefits but also often lead to improved reaction efficiency and easier product isolation.

Green Chemistry ApproachExample Application in Quinoline Synthesis
Use of Water as SolventFriedländer annulation catalyzed by Lewis acids. researchgate.net
Solvent-Free ConditionsTartaric acid-catalyzed synthesis of polysubstituted quinolines. ichem.md
Recyclable CatalystsNanocatalysts, heteropoly acids. organic-chemistry.orgacs.org
Microwave IrradiationFriedländer synthesis, often leading to faster reactions. organic-chemistry.org

Nanocatalyzed Synthesis of Quinoline Derivatives

The use of nanocatalysts has emerged as a prominent green chemistry approach for the synthesis of quinoline derivatives. nih.govacs.org These catalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Various metal-based nanoparticles, particularly those of iron, copper, and titanium, have been successfully employed in quinoline synthesis, often through the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. nih.gov

Several types of nanocatalysts have been developed for quinoline synthesis, including:

Iron-based nanocatalysts : Magnetic nanoparticles (MNPs) like Fe₃O₄ are particularly advantageous due to their ease of separation from the reaction mixture using an external magnet. nih.gov These can be functionalized, for instance, with silica (B1680970) and then a Brønsted acid (e.g., -SO₃H) or a Lewis acid (e.g., ZnCl₂), to create highly efficient and recyclable catalysts for the Friedländer synthesis under solvent-free conditions. nih.govresearchgate.net

Copper-based nanocatalysts : Copper and copper oxide (CuO) nanoparticles are also effective catalysts for quinoline synthesis. nih.gov They can be supported on various materials to enhance their stability and activity.

Titanium dioxide nanoparticles (TiO₂ NPs) : These have been utilized as heterogeneous catalysts, for instance, in reactions following a hydrogen-borrowing mechanism to form quinolines.

For the synthesis of this compound, a suitable 2-aminoaryl ketone would be reacted with a carbonyl compound bearing a thienyl group. The general efficacy of nanocatalysts in the Friedländer synthesis suggests their applicability for producing thienyl-substituted quinolines.

Table 1: Examples of Nanocatalysts in Quinoline Synthesis
NanocatalystSynthetic MethodKey FeaturesReference
Fe₃O₄@SiO₂-SO₃HFriedländer SynthesisMagnetically separable, reusable, solvent-free conditions. nih.gov
Fe₃O₄@SiO₂/ZnCl₂Friedländer SynthesisMagnetically separable, reusable, solvent-free conditions. researchgate.net
CuO NPsFrom 2-aminoacetophenones and dimethylacetylenedicarboxylatesSpherical nanoparticles, mild reaction conditions. nih.gov
TiO₂ NPsHydrogen-borrowing mechanismHeterogeneous catalysis, high yields. nih.gov

One-Pot and Multicomponent Reaction Systems

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound from simple precursors in a single synthetic operation. rsc.org These approaches are characterized by high atom economy, reduced waste generation, and operational simplicity. rsc.orgmdpi.com

A notable MCR for quinoline synthesis is the Povarov reaction, which is a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an activated alkene. nih.gov Graphene oxide has been explored as a metal-free, heterogeneous catalyst for the three-component Povarov reaction to produce tetrahydroquinolines, which can then be oxidized to quinolines in a one-pot procedure. nih.gov

The Friedländer synthesis can also be performed in a one-pot manner. For instance, o-nitroarylcarbaldehydes can be reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then condense with a ketone to yield the quinoline product. nih.gov This method has been shown to be effective for producing a range of substituted quinolines in high yields. nih.gov The synthesis of 6-methyl-4-phenyl-2-(2-thienyl)quinoline has been reported through the acid-catalyzed cyclodehydration of a chalcone (B49325) derivative. scribd.com

Microwave-assisted one-pot synthesis has also been employed, for example, in the reaction of 2-aminoaryl ketones with arylacetylenes using a reusable catalyst like K₅CoW₁₂O₄₀·3H₂O under solvent-free conditions to afford 2,4-disubstituted quinolines. organic-chemistry.org

Table 2: One-Pot and Multicomponent Reactions for Quinoline Synthesis
Reaction TypeCatalyst/ConditionsReactantsKey FeaturesReference
Povarov ReactionGraphene OxideAniline, aldehyde, enol etherMetal-free, heterogeneous, one-pot oxidation. nih.gov
Friedländer SynthesisIron/HCl (aq.)o-Nitroarylcarbaldehyde, ketoneIn situ reduction and condensation, high yields. nih.gov
Alkynylation-CyclizationK₅CoW₁₂O₄₀·3H₂O / Microwave2-Aminoaryl ketone, arylacetyleneSolvent-free, reusable catalyst, high yields. organic-chemistry.org

Regioselective Synthesis and Functionalization

Regioselective synthesis provides precise control over the substitution pattern of the quinoline ring, which is crucial for establishing structure-activity relationships in medicinal chemistry. The introduction of a thienyl group specifically at the C2 position of the quinoline core can be achieved through modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. It involves the reaction of a halo-substituted quinoline with a boronic acid derivative in the presence of a palladium catalyst. For the synthesis of this compound, a 2-chloroquinoline can be reacted with 2-thienylboronic acid. nih.gov A two-step synthesis has been developed involving the regioselective C2 alkynylation of 2,4-dichloroquinoline (B42001), followed by a Suzuki coupling at the C4 position. beilstein-journals.org By reversing the reactivity, a 2-alkynyl-4-arylquinoline can be synthesized. beilstein-journals.org The regioselectivity of the Suzuki coupling on di- or tri-chloro-substituted quinazolines has also been studied, demonstrating that the reaction conditions can be tuned to control the position of arylation. nih.govnih.gov

Direct C-H activation is another advanced strategy for the regioselective functionalization of quinolines. mdpi.com For instance, a dual catalysis system involving Ru(II) and Pd(0) has been used for the one-pot C-H diarylation of 2-(thiophene-2-yl)quinoline. acs.org The Ru-catalyzed C-H arylation occurs selectively at the C3 position of the thiophene ring. acs.org Palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxides with thiophenes has also been reported. mdpi.com

Table 3: Regioselective Syntheses of Thienyl-Quinolines
MethodologyCatalyst SystemReactantsPosition of FunctionalizationReference
Suzuki-Miyaura CouplingPd(PPh₃)₂Cl₂ / K₂CO₃2,4-dichloro-7-(dimethylamino)quinoline + 2-thienylboronic acidC2 nih.gov
Suzuki-Miyaura Coupling(PPh₃)₂PdCl₂ / CsCO₃2-Alkynyl-4-chloroquinoline + arylboronic acidC4 beilstein-journals.org
C-H Activation/Arylation[Ru(p-cymene)Cl₂]₂ / PPh₃ / KOPiv2-(Thiophene-2-yl)quinoline + aryl bromideC3 of thiophene acs.org
Oxidative Cross-CouplingPd(OAc)₂ / Ag₂CO₃Quinoline N-oxide + thiopheneC2 of quinoline mdpi.com

Synthesis of Fused Quinoline-Thiophene Systems (e.g., Thienoquinolines, Indenoquinolines)

The fusion of a thiophene ring to the quinoline core gives rise to thienoquinolines, a class of polycyclic aromatic hydrocarbons with interesting electronic and biological properties. There are twelve possible isomers of thienoquinoline, with thieno[2,3-c]quinoline (B14747715) being one of them. researchgate.net

Synthesis of Thieno[2,3-c]quinoline Derivatives

The synthesis of thieno[2,3-c]quinolines can be achieved through various strategies, often involving the construction of either the quinoline or the thiophene ring onto a pre-existing partner. researchgate.netdntb.gov.ua A number of synthetic methods have been reviewed, including the Michael addition, photocyclization, Skraup reaction, Ullmann-Fetvadjian process, Suzuki-Miyaura and Sonogashira reactions, aza-Diels-Alder reaction, and Friedel-Crafts reaction. researchgate.net

One approach involves the thermal electrocyclization of 2-ethanonoximes of 3-phenyl- or 3-hetaryl-substituted benzo[b]thiophenes. arkat-usa.org Another method involves the synthesis of tricyclic lactones of thieno[2,3-b]quinoline via Pd/Cu-catalyzed Sonogashira coupling of methyl 3-bromobenzo[b]thiophene-2-carboxylates with aryl alkynes followed by an electrophilic cyclization. mdpi.com

Synthesis of Indenoquinoline Derivatives with Thienyl Moieties

Indenoquinolines are tetracyclic systems formed by the fusion of an indene (B144670) ring with a quinoline ring. The incorporation of a thienyl moiety into this framework can lead to compounds with potential applications in materials science and medicinal chemistry.

The synthesis of 5,10-bis(2-thienyl)indeno[2,1-a]indene derivatives has been reported, showcasing methods to incorporate thienyl groups into indenofluorene-type systems. acs.org A one-pot, three-component method for preparing indeno[1,2-b]quinoline derivatives has been developed, which could potentially be adapted to include thienyl-containing starting materials. researchgate.net Furthermore, a series of 2-(2-thienyl) cinchoninic acids and their derivatives, which are precursors to more complex heterocyclic systems, have been synthesized. researchgate.net Domino reactions under microwave heating have also been utilized to construct pentacyclic indeno[2,1-c]quinoline derivatives. nih.gov

Synthesis of Imidazo[4,5-f]quinolines with Thienyl Substituents

Imidazo[4,5-f]quinolines are another important class of fused heterocyclic compounds. The synthesis of these molecules with a thienyl substituent at the 2-position can be achieved by constructing the imidazole (B134444) ring onto a suitably functionalized quinoline.

A general approach involves the reaction of a diaminoquinoline, such as quinoline-5,6-diamine, with a thiophene-containing aldehyde or carboxylic acid derivative. researchgate.net For example, the Weidenhagen reaction of quinoline-5,6-diamine with furfural (B47365) (a furan (B31954) analog of thiophene-2-carbaldehyde) yields the corresponding 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net This suggests that a similar reaction with thiophene-2-carbaldehyde would produce the desired 2-(2-thienyl)imidazo[4,5-f]quinoline.

Synthesis of Phenanthro[9,10-d]imidazoles with Thienyl Substituents

The synthesis of phenanthro[9,10-d]imidazole derivatives incorporating thienyl or thiophene units has been accomplished through several established and novel methodologies. A prominent approach is the Debus-Radziszewski reaction, a multicomponent reaction that offers a straightforward route to these complex heterocyclic structures. researchgate.netmdpi.com

One specific synthesis involves the reaction of 9,10-phenanthrenequinone, an appropriate aldehyde (such as 2,2′-bithiophene-5-carboxaldehyde), an aniline derivative, and ammonium acetate (B1210297) in a suitable solvent like acetic acid. mdpi.com The mixture is typically heated at reflux temperature, leading to the precipitation of the crude product, which can then be purified by methods such as column chromatography. mdpi.com For instance, the synthesis of 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (PK1) was achieved with a 74% yield using this method. mdpi.com These derivatives are noted for their thermal stability, with decomposition temperatures often exceeding 350 °C. researchgate.net

Further functionalization of these thienyl-substituted phenanthroimidazoles can be performed. For example, the PK1 compound was subjected to a Vilsmeier-Haack formylation reaction using phosphorus(V) oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 5′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-carbaldehyde (PK2). mdpi.com This aldehyde can then undergo further reactions, such as a Knoevenagel condensation with rhodanine-3-acetic acid. mdpi.com

Another advanced synthetic strategy involves a photochemically driven direct arylation. nih.gov In this method, phenanthro[9,10-d]imidazoles that have a 2-halogenoaryl substituent at the 2-position can undergo a swift, high-yield cyclization without the need for a sensitizer (B1316253) or base. nih.gov This process is tolerant of a wide range of substituents, including various heterocyclic units, and is not hindered by steric effects. nih.gov The mechanism is suggested to be an SRN1 type, involving the formation of a radical anion as a key step. nih.gov This photochemical conversion leads to the formation of π-expanded heterocycles known as phenanthro[9',10':4,5]imidazo[1,2-f]phenanthridines. nih.gov

The synthesis of these compounds is driven by their potential applications, such as in organic light-emitting diodes (OLEDs) and as multifunctional agents for conditions like Alzheimer's disease. researchgate.netnih.gov

Derivatization Strategies for this compound Precursors

Precursors of this compound can be derivatized through various strategies to create a library of compounds for applications in medicinal chemistry and materials science. These strategies often involve reactions at different positions of the quinoline ring system.

A key precursor, the this compound-4-carboxylic acid, can be synthesized through classical quinoline-forming reactions like the Friedländer or Doebner-Miller condensations. A significant derivatization of this precursor is the conversion of the carboxylic acid group at the 4-position into a more reactive acyl chloride. This is typically achieved by chlorination using thionyl chloride (SOCl₂), often under reflux conditions and in an inert atmosphere to prevent moisture contamination. The resulting this compound-4-carbonyl chloride is a versatile intermediate for further nucleophilic substitution reactions. The presence of other substituents, such as methyl groups at the 7 and 8 positions, can influence the electronic properties and reactivity of the quinoline system.

Another powerful derivatization strategy involves transition-metal-catalyzed cross-coupling reactions. A highly efficient method for creating diverse quinoline-based molecules is the Suzuki-Miyaura cross-coupling. nih.gov This approach can be applied to a suitably functionalized quinoline core, such as a 2,4-dichloroquinoline derivative. nih.gov The synthesis of this key precursor can be achieved via a one-pot cyclocondensation of a substituted aniline with diethyl malonate, followed by chlorination with phosphorus oxychloride (POCl₃). nih.gov

Regioselectivity is a crucial aspect of this strategy. The Suzuki-Miyaura reaction can be directed to selectively occur at the 2-position of the 2,4-dichloroquinoline core. nih.gov For instance, coupling with 2-thienyl boronic acid can afford the C-2 arylated product in high yield. nih.gov Following this initial coupling, a second, sequential cross-coupling reaction can be performed at the 4-position to introduce another substituent, allowing for the creation of a diverse library of 2,4-disubstituted quinolines. nih.gov

Furthermore, derivatization can be achieved through the formation of metal complexes. Photochemical methods can induce cycloplatination of quinoline derivatives, creating organometallic complexes. nih.gov For example, 2-phenylquinoline (B181262) can be cycloplatinated using platinum precursors like [PtCl₂(NCPh)₂] upon irradiation. nih.gov This strategy can be extended to thienyl-substituted quinolines to explore their coordination chemistry and potential applications in areas like photocatalysis.

Finally, derivatization can be aimed at creating analytical reagents. A quinoline scaffold can be functionalized with specific moieties to act as a derivatization agent for detecting molecules like amino acids via methods such as ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com

Spectroscopic and Structural Elucidation of 2 2 Thienyl Quinoline Derivatives

Vibrational Spectroscopy Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups and bonding arrangements within 2-(2-thienyl)quinoline derivatives. The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the quinoline (B57606) and thienyl rings.

The FT-IR spectrum of this compound, typically recorded using a KBr wafer, shows several key absorption regions. spectrabase.com Peaks observed between 600 and 850 cm⁻¹ are generally attributed to the C-H deformation vibrations of the quinoline rings. researchgate.net For related compounds like 2-(2'-thienyl)pyridine, theoretical and experimental studies have assigned various bands. researchgate.net For instance, C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The region from 1600 to 1400 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the heterocyclic systems. The presence of the thiophene (B33073) ring introduces specific vibrations, such as the C-S stretching mode, which helps confirm its incorporation into the molecular structure. In metal complexes involving a thienyl moiety, the involvement of the thiophene sulfur in coordination can be confirmed by shifts in these vibrational frequencies. researchgate.net

A detailed assignment of the principal vibrational modes is crucial for confirming the molecular identity and understanding the electronic structure of the compound.

Table 1: Selected FT-IR Vibrational Frequencies for Thienyl-Quinoline Type Compounds Data is illustrative and based on typical ranges for related structures.

Frequency Range (cm⁻¹) Assignment
> 3000 Aromatic C-H stretching
1617–1507 C=C and C=N stretching (quinoline ring) mdpi.com
1473–1374 C-H stretching (quinoline ring) mdpi.com
1106–969 C-H and C-C deformation (quinoline ring) mdpi.com
850-600 C-H deformation (quinoline rings) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution, providing precise information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of information through the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons. The spectrum clearly distinguishes between the protons of the quinoline core and those of the thienyl substituent. figshare.com

For the parent compound, this compound, the aromatic region of the spectrum (typically δ 7.0–8.5 ppm) displays signals for all nine protons. The protons on the thienyl ring usually appear as distinct multiplets, while the six protons on the quinoline ring exhibit a more complex pattern due to their various electronic environments and spin-spin couplings. For substituted derivatives, such as 7,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, the thienyl protons are expected to resonate in the δ 6.5–7.5 ppm range. The specific chemical shifts and coupling constants are invaluable for confirming the substitution pattern on both ring systems.

Table 2: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 500 MHz. figshare.com Assignments are inferred from typical quinoline and thiophene spectra.

Chemical Shift (δ, ppm) Multiplicity Assignment (Tentative)
8.16 (d, J=8.5 Hz) Doublet H-4 or H-8
8.11 (d, J=8.5 Hz) Doublet H-4 or H-8
7.82 (d, J=8.5 Hz) Doublet H-5
7.75-7.71 (m) Multiplet H-7
7.63 (d, J=3.5 Hz) Doublet Thienyl H-3' or H-5'
7.55-7.51 (m) Multiplet H-6
7.45 (d, J=5.0 Hz) Doublet Thienyl H-3' or H-5'

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected in the aromatic region of the spectrum. spectrabase.comfigshare.com The chemical shifts are sensitive to the electronic environment, with carbons adjacent to the nitrogen atom or the sulfur atom showing characteristic downfield shifts. For instance, in a derivative like 7,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, the carbonyl carbon would appear significantly downfield, around 170 ppm.

Table 3: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 125 MHz. figshare.com Assignments are inferred from typical quinoline and thiophene spectra.

Chemical Shift (δ, ppm) Assignment (Tentative)
156.0 C-2
148.1 C-8a
145.2 Thienyl C-2'
136.6 C-4
129.7 C-8
129.5 C-7
128.5 Thienyl C-5'
128.1 Thienyl C-4'
127.5 C-4a
127.4 Thienyl C-3'
127.3 C-5
126.1 C-6

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)

While 1D NMR provides fundamental data, complex structures often require 2D NMR experiments for unambiguous signal assignment. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons within the quinoline and thienyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for assigning carbon signals based on the already-assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). mdpi.com It is particularly powerful for connecting the different fragments of the molecule, for example, by showing a correlation between the thienyl protons and the C-2 carbon of the quinoline ring, thus confirming the point of attachment. mdpi.com

Mass Spectrometry Investigations

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. pg.edu.pl For this compound, the electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺·) at an m/z value corresponding to its molecular weight (211.28 g/mol ). spectrabase.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₉NS). ajol.info This technique can distinguish between compounds with the same nominal mass but different elemental compositions. pg.edu.pl

The fragmentation pattern can also be informative. For instance, in the mass spectrum of 4-(4-morpholinyl)-2-(2-thienyl)quinoline, fragments corresponding to the loss of the morpholine (B109124) (m/z 87) and thienyl (m/z 83) moieties are observed, confirming the presence of these substructures. vulcanchem.com

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Luminescence)

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopies provide insights into the electronic transitions within the molecule. The conjugated π-system of this compound and its derivatives gives rise to strong UV-Vis absorption bands.

These compounds typically display intense absorption bands in the UV region, which can extend into the visible range depending on the specific substituents and the extent of conjugation. researchgate.netresearchgate.net These absorptions are generally assigned to π → π* transitions within the aromatic system. researchgate.net

Some thienyl-quinoline derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. For example, a series of 2-(thienyl)quinoxaline species, which are structurally related to thienyl-quinolines, exhibit fluorescence in the visible region with emission maxima (λem) ranging from 401 to 491 nm. researchgate.netresearchgate.net The specific absorption and emission wavelengths are highly dependent on the molecular structure, including the nature and position of substituents, which can be used to tune the photophysical properties. researchgate.net Metal complexes of related ligands, such as 2-(2-thienyl)pyridine, often show strong luminescence arising from metal-to-ligand charge-transfer (MLCT) excited states. capes.gov.br

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice, leading to the formation of distinct supramolecular architectures. For this compound and its derivatives, X-ray diffraction studies have been instrumental in understanding their structural nuances and the influence of various substituents on their solid-state organization.

Detailed research findings from single-crystal X-ray diffraction analyses of several this compound derivatives have provided deep insights into their molecular geometries and packing motifs.

In the case of trans-1-(2-quinolyl)-2-(2-thienyl)ethylene, the molecule is composed of a thiophene ring and a quinoline moiety linked by an ethylene (B1197577) bridge. researchgate.net The structure adopts a trans configuration, a finding that is consistent with spectroscopic data. researchgate.net A notable feature of its crystal structure is the disorder of the thiophene ring, which is observed to occupy two sites through rotation around the exocyclic C—C bond. researchgate.net

For the derivative 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline, the crystal structure reveals a complex arrangement of its constituent rings. The 4,5-dihydropyrazole ring is significantly inclined with respect to the quinoline system, the thiophene ring, and the phenyl ring substituents, with dihedral angles of 71.70 (7)°, 59.26 (9)°, and 81.61 (9)° respectively. nih.gov The phenyl ring attached to the quinoline core is also twisted, forming a dihedral angle of 62.49 (7)° with the quinoline mean plane. nih.gov The bond lengths and angles within this molecule are reported to be within the normal ranges. nih.goviucr.org The crystal packing is stabilized by weak intermolecular C—H···N hydrogen bonds, which link the molecules into a one-dimensional chain. nih.gov These chains are further reinforced by C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.7022 (10) Å. nih.gov

The study of styryl quinoline derivatives bearing hydroxyl and nitro groups at the 8th position of the quinoline ring and various substituents on the styryl ring has highlighted the significant impact of these functional groups on the molecular geometry and supramolecular assembly. nih.gov Generally, the 8-hydroxy-substituted derivatives adopt a non-planar conformation, with large dihedral angles (ranging from 5.75° to 59.3°) between the aromatic rings. In contrast, the 8-nitro-substituted counterparts exhibit a more planar geometry, with smaller dihedral angles (1.32–3.45°). nih.gov These differences in planarity influence the types of intermolecular interactions observed. The crystal lattices of these compounds are characterized by a variety of interactions, including O–H···O, C–H···O, O–H···N, and π–π stacking, which lead to diverse supramolecular structures such as hydrogen-bonded triple helices and zig-zag one-dimensional chains. nih.gov

The crystal structures of 2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE) and 2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE) have also been investigated. Both compounds exhibit whole-molecule disorder in the solid state. researchgate.net TPE and TQE crystallize in centrosymmetric space groups, Pbca and C2/c, respectively. researchgate.net

The table below summarizes key crystallographic data for a selection of this compound derivatives, illustrating the diversity in their crystal systems and unit cell parameters.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolineMonoclinicP2₁/c14.0395(4)9.4199(3)19.3020(6)90114.696(2)90 nih.gov
(2-((4-((2-(carboxy(methyl)amino)ethoxy)carbonyl)quinolin-2-yl)oxy)ethyl)(methyl)carbamic acidMonoclinicP2₁/c------ chemmethod.com
Quinoline-2-sulfonamideMonoclinic-8.5907(1)----- nih.gov
trans-1-(2-Quinolyl)-2-(2-thienyl)ethylene-------- researchgate.net
2-(2-thienyl)-1-(2-pyrazinyl)ethene (TPE)-Pbca------ researchgate.net
2-(2-thienyl)-1-(2-quinoxalinyl)ethene (TQE)-C2/c------ researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Thienyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance between accuracy and computational cost. nih.govrsc.org It is employed to investigate a wide array of molecular properties, from ground-state geometries to electronic and optical characteristics.

Table 1: Representative Optimized Geometrical Parameters for Quinoline-based Structures This table is illustrative, based on typical values found in DFT studies of related quinoline compounds.

ParameterTypical Calculated Value (B3LYP/6-311G(d,p))Reference Compound Type
C-C (aromatic) Bond Length1.38 - 1.42 ÅPhenyl-quinoline acs.org
C-N (in quinoline) Bond Length1.32 - 1.38 ÅPhenyl-quinoline acs.org
C-S (in thiophene) Bond Length~1.75 ÅThienyl-quinoline rsc.org
Inter-ring Dihedral AngleVariable (depends on steric hindrance)Bi-aryl systems ntu.edu.sg

DFT calculations are highly effective for predicting spectroscopic data, which serves as a vital link between theoretical models and experimental reality. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By computing the isotropic shielding constants for each nucleus (¹H and ¹³C) in the optimized geometry, theoretical chemical shifts can be derived, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

These calculations are typically performed using functionals such as mPW1PW91 or B3LYP with robust basis sets. researchgate.netacs.org Comparing the calculated ¹H and ¹³C NMR spectra with experimental data allows for rigorous structural confirmation. Discrepancies between calculated and experimental values are often minimal, and linear regression analysis can be used to correlate the two datasets, yielding high R² values and confirming the proposed structure. researchgate.net For 2-(2-thienyl)quinoline, protons on the aromatic rings are expected to appear in the δ 7-9 ppm range in the ¹H NMR spectrum, while the ¹³C signals for the aromatic carbons would appear between δ 120-150 ppm. chemistrysteps.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative Data is representative of methodologies applied to quinoline compounds. acs.org

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm) (GIAO/B3LYP)Difference (ppm)
C2 (Quinoline)155.8156.2-0.4
C4 (Quinoline)148.5149.0-0.5
C8 (Quinoline)129.7130.1-0.4
C1' (Thiophene)144.1144.5-0.4

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. nih.gov It visualizes regions of positive and negative electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions. For this compound, the MEP map would likely show negative potential (red/yellow regions) concentrated around the electronegative nitrogen atom of the quinoline ring and the sulfur atom of the thiophene (B33073) ring, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing electronic transitions and reactivity. mdpi.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. science.gov A smaller gap suggests the molecule is more polarizable and reactive. In molecules with donor-acceptor character, the HOMO is typically located on the electron-rich moiety (like thiophene), and the LUMO is on the electron-deficient part (like quinoline). rsc.org

Table 3: Key Molecular Properties Derived from FMO Analysis This table presents global reactivity descriptors calculated from HOMO and LUMO energies. acs.org

ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge transfer.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Represents the power to attract electrons.

Molecules with extended π-conjugated systems and significant charge transfer characteristics, like many quinoline derivatives, are candidates for materials with non-linear optical (NLO) properties. rsc.orgresearchgate.net These properties are relevant for applications in photonics and optoelectronics. dntb.gov.ua Computational DFT methods are used to calculate key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β_tot). mdpi.commdpi.com A large β_tot value indicates a strong NLO response. For quinoline-based systems, structural modifications that enhance the donor-acceptor character, such as adding electron-donating or -withdrawing groups, can significantly increase the hyperpolarizability. rsc.org The calculated NLO properties are often compared to those of a standard reference material, such as urea, to gauge their potential. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Orbitals

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. tandfonline.com

For this compound and its derivatives, docking studies can be performed using software like AutoDock Vina or Schrödinger's Glide. nih.gov The process involves preparing a 3D model of the ligand and a crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). The software then systematically explores possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. nih.govnih.gov

Key interactions identified in docking studies of quinoline compounds include:

Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor, interacting with donor residues (e.g., lysine, arginine) in the protein's active site. tandfonline.comnih.gov

Hydrophobic Interactions: The aromatic quinoline and thiophene rings can form hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. tandfonline.com These interactions are critical for the stability of the ligand-protein complex. Docking scores (usually in kcal/mol) provide a quantitative estimate of binding affinity, with more negative scores indicating stronger binding. nih.govtandfonline.com Such studies can guide the design of more potent inhibitors by suggesting structural modifications to enhance these key interactions. acs.orgnih.gov

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR analysis uses theoretical descriptors to build predictive models. umn.edu Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical methods are used to correlate variations in physicochemical properties with changes in activity. researchgate.net

For the this compound scaffold, computational SAR analysis would involve creating a library of virtual derivatives by modifying substituents on either the quinoline or thiophene rings. For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. These descriptors, along with docking scores or predicted activity values, are then used to build a QSAR model. researchgate.net

This analysis can reveal crucial insights. For example, it might show that adding electron-withdrawing groups to the quinoline ring enhances binding to a particular enzyme, or that increasing the lipophilicity of a substituent improves cell membrane permeability. The results provide a rational basis for prioritizing which new compounds to synthesize and test, thereby accelerating the process of drug discovery and materials development. umn.eduresearchgate.net

Investigation of Electronic and Electrochemical Properties of Isomers

The isomeric form of this compound plays a critical role in determining its electronic and electrochemical characteristics. Theoretical and computational chemistry provides essential tools to investigate how different types of isomerism—including configurational, constitutional, and conformational—influence the molecule's properties. These studies often employ density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to predict ground-state and excited-state properties, respectively. researchgate.netresearchgate.net

Research into related quinoline-based systems demonstrates that configurational isomerism, particularly the existence of E (trans) and Z (cis) isomers, leads to significant variations in electronic and electrochemical behavior. scielo.org.co For instance, in conjugated polymers incorporating quinoline-vinylene units, the transition between E and Z conformations can be induced by stimuli such as UV light. scielo.org.conih.gov This photoisomerization results in measurable changes in the material's absorption and fluorescence spectra, as well as its redox potentials. nih.govmdpi.com

Computational models support these experimental findings, predicting distinct electronic properties for each isomer. The geometric differences between cis and trans configurations alter the degree of π-conjugation along the molecular backbone, which directly impacts the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption, chemical reactivity, and kinetic stability. researchgate.net

A study on a conjugated polymer, PBQT, which contains quinoline and thiophene moieties, provides a concrete example of these effects. Cyclic voltammetry was used to determine the frontier orbital energy levels and electrochemical band gap for both the E and Z isomers, revealing distinct electrochemical profiles. mdpi.com

Table 1: Electrochemical Properties of (E)-PBQT and (Z)-PBQT Isomers This table is based on data for a related conjugated polymer containing quinoline and thiophene units and is used here to illustrate the typical differences observed between E/Z isomers.

Property(E)-PBQT(Z)-PBQT
Onset Oxidation Potential (Eonset(Ox)) 0.89 V0.89 V
Onset Reduction Potential (Eonset(Red)) -0.77 V-0.71 V
HOMO Level -5.29 eV-5.29 eV
LUMO Level -3.63 eV-3.69 eV
Electrochemical Band Gap (EgapE) 1.66 eV1.60 eV
Data sourced from a study on a quinoline-vinylene polymer. mdpi.com

Furthermore, constitutional isomers, where the thiophene ring is attached to a different position on the quinoline core (e.g., 3-(2-thienyl)quinoline), would be expected to show even more pronounced differences in their properties. scirp.org The change in the substitution pattern fundamentally alters the electronic structure and the pathway of charge delocalization, resulting in significantly different HOMO-LUMO gaps, dipole moments, and reactivity. nih.gov Theoretical calculations are indispensable for predicting and understanding the stability and electronic behavior of these various isomeric forms. scirp.org

Reactivity and Chemical Transformations of 2 2 Thienyl Quinoline

Electrophilic Substitution Reactions on the Quinoline (B57606) and Thiophene (B33073) Moieties

The presence of two distinct aromatic systems in 2-(2-thienyl)quinoline, each with different electronic characteristics, leads to selective electrophilic substitution patterns. The thiophene ring, being electron-rich, is generally more susceptible to electrophilic attack than the quinoline ring.

Research on closely related thienyl-heterocyclic systems provides significant insights into this selectivity. Studies on compounds such as 2-(thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline and 2-(2-thienyl)oxazolo[4,5-b]pyridine have shown that electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation, occur exclusively at the 5-position of the thiophene ring. researchgate.netresearchgate.net This strong regioselectivity is attributed to the activating effect of the sulfur atom and the electronic properties of the fused heterocyclic system.

Depending on the reaction conditions, electrophilic attack can also be directed at the quinoline fragment, although this is generally less favored. scilit.comresearchgate.net For instance, in studies of 2-(2-furyl)- and 2-(2-thienyl)phenanthro[9,10-d]imidazoles, electrophilic substitution can occur on either the five-membered heterocycle or the larger aromatic system, contingent on the specific reagents and conditions employed. researchgate.net The synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines further demonstrates the capacity of the quinoline core to undergo such reactions, yielding halogenated and other substituted derivatives. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of Thienyl-Heterocycles

Reactant SystemElectrophile(s)Position of SubstitutionReference
2-(Thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinolineNitrating, sulfonating, brominating, acylating agents5-position of thiophene ring researchgate.net
2-(2-Thienyl)oxazolo[4,5-b]pyridineNitrating, brominating, formylating, acylating agents5-position of thiophene ring researchgate.net
2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinolineBrominating, nitrating, formylating, acylating agentsFuran (B31954) or quinoline ring researchgate.net
2-(2-Thienyl)phenanthro[9,10-d]imidazoleNitrating, brominating, sulfonating, acylating agentsThiophene or phenanthrene (B1679779) ring researchgate.net

Nucleophilic Substitution Reactions at Key Positions of the Quinoline Ring

The quinoline nucleus is known to be susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to its electron-deficient nature. abertay.ac.uk While direct studies on this compound are limited, the reactivity of related compounds provides a strong indication of its potential transformations.

For example, 2-chloroquinoline (B121035) is known to undergo photostimulated reactions with ketone enolates via an SRN1 mechanism. acs.org This suggests that a halogenated derivative of this compound at the 2-position of the quinoline ring could similarly participate in nucleophilic substitution reactions. Furthermore, the study of 2-(2-thienyl)oxazolo[4,5-b]pyridine has shown that nucleophilic substitution on the pyridine (B92270) ring is a viable transformation. researchgate.net

Derivatives of this compound bearing a leaving group, such as a carbonyl chloride, at the 4-position of the quinoline ring have been shown to be excellent substrates for nucleophilic substitution. These compounds readily react with nucleophiles like amines and alcohols to form amides and esters, respectively.

Reactions Involving the Thiophene Ring Reactivity

The electron-donating nature of the 2-thienyl substituent impacts the electronic character of the quinoline ring system. In related structures, the thienyl group has been shown to participate in π-π stacking interactions, which can be a factor in the formation of supramolecular assemblies.

Isomerization Studies (e.g., E/Z Configurational Isomerism)

Isomerization represents a potential transformation for derivatives of this compound, particularly those with appropriate functional groups. For instance, the synthesis of certain quinolines involves a sequential E- to Z-benzylidene group isomerization followed by a cyclization step. rsc.org This highlights the possibility of configurational isomerism in derivatives containing exocyclic double bonds.

Microwave-assisted synthesis of 2-substituted quinolines has been shown to proceed via a base-mediated trans-cis isomerization equilibrium, which is a key step in the formation of the quinoline core. thieme-connect.com Additionally, thermal isomerization processes have been noted in related complex heterocyclic systems. researchgate.net In fused researchgate.netsmolecule.comtriazolium salts containing a thienyl substituent, valence bond isomerization has been observed, indicating the potential for complex rearrangements under certain conditions. acs.org

Functional Group Interconversions and Further Derivatization

The this compound scaffold allows for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives. A key example is the high reactivity of a carbonyl chloride group at the 4-position of a dimethyl-2-(2-thienyl)quinoline derivative. This group readily undergoes nucleophilic substitution to yield a variety of amides and esters, demonstrating a straightforward method for derivatization. cymitquimica.com

Furthermore, the synthesis of 2-chloroquinoline-3-aldehydes and their subsequent transformations highlight the utility of functional group interconversions in building more complex molecular architectures based on the quinoline framework. clockss.org These aldehydes serve as versatile substrates for creating fused ring systems. clockss.org The ability to introduce and modify functional groups on both the quinoline and thiophene rings opens up extensive possibilities for creating a library of compounds based on the this compound core structure. ub.eduresearchgate.net

Applications of 2 2 Thienyl Quinoline in Materials Science

Development of Organic Electronic Materials

The conjugated π-system inherent in the 2-(2-thienyl)quinoline structure makes it a promising candidate for the development of organic electronic materials. ontosight.ai Quinoline (B57606) derivatives, in general, have gained popularity for their application in third-generation photovoltaics and as emissive materials in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of these materials can be fine-tuned by introducing different substituents, which alters the π-conjugation and influences intermolecular interactions, a key factor in the performance of electronic devices. arkat-usa.org

Quinoline-based compounds are recognized for their potential in OLEDs, often serving as the light-emitting layer. nih.govnih.gov The combination of a quinoline core with other heterocyclic systems, such as in this compound, is a strategy to develop new luminescent materials. Research on related structures has demonstrated the viability of quinoline derivatives in OLED applications. For instance, quinoline-based thermally activated delayed fluorescence (TADF) materials have been developed for efficient non-doped OLEDs. rsc.org Platinum(II) complexes incorporating tetrahydroquinoline ligands have also been successfully used as emitters in solution-processed OLEDs, achieving high efficiency. researchgate.net Furthermore, derivatives of 1,3-diphenylpyrazoloquinoline have been used as dopants in a poly(9-N-vinylcarbazole) (PVK) matrix to create bright green-emitting OLEDs. uj.edu.pl The this compound framework, with its inherent conjugation, is a logical candidate for similar applications, where its specific electronic and photophysical properties could be harnessed to achieve efficient light emission. ontosight.ai

Table 1: Performance of OLEDs Incorporating Quinoline Derivatives This table presents data for various quinoline derivatives to illustrate the potential of the quinoline scaffold in OLEDs.

Emitter/Dopant Structure Host/Device Configuration Emission Color Max. Luminance (cd/m²) Max. Efficiency Reference
PXZ-QL (A TADF emitter) Non-doped OLED Not specified Not specified 20.3% (EQE) rsc.org
Pt(II) complex with phenylisoquinoline Solution-processed multi-layer OLED Red Not specified 4.71 cd/A researchgate.net
Pt(II) complex with tetrahydroquinoline Solution-processed multi-layer OLED Blue-green Not specified 4.88 cd/A researchgate.net

Quinoline derivatives are promising materials for use in organic solar cells (OSCs), including dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The performance of OSCs is highly dependent on the molecular structure of the dyes used as sensitizers. researchgate.net The conjugated system within this compound could make it a useful component in developing organic electronic materials for solar cells. ontosight.ai Theoretical studies on various quinoline-based dyes have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to facilitate efficient electron transfer, a critical process in photovoltaic devices. researchgate.net Small molecules incorporating thieno[3,2-b]thiophene, a structure related to the thienyl group in this compound, have been used to achieve high power conversion efficiencies in solution-processed OSCs. osti.gov This highlights the potential of combining thiophene (B33073) and other heterocyclic systems to create effective materials for photovoltaic applications. nih.govosti.gov

Table 2: Properties of Quinoline-Based Dyes for Solar Cells This table showcases theoretical and experimental data for different quinoline-based dyes, demonstrating their suitability for solar cell applications.

Dye/Molecule Structure Application HOMO (eV) LUMO (eV) Power Conversion Efficiency (PCE) Reference
DRCN8TT Organic Solar Cell Not specified Not specified 8.11% osti.gov
Q6-based dye DSSC Not specified Not specified 3.70% nih.gov
Q5-based dye DSSC Not specified Not specified 0.72% nih.gov

Organic Light-Emitting Diodes (LEDs)

Electroconductive Polymers and Conjugated Systems

The structure of this compound is a classic example of a monomer that can be used to build larger electroconductive polymers and conjugated systems. The thiophene unit is a fundamental building block in the field of conducting polymers, and its combination with a quinoline ring offers a pathway to new materials with unique properties. arkat-usa.orgresearchgate.net The synthesis of polymers containing alternating quinoline and thiophene rings has been reported as a strategy to create novel functional polymers. arkat-usa.org The conductivity of such polymers can be dramatically increased through doping, a process that introduces charge carriers into the material. nih.gov

Research on related structures, such as 2,5-di(2-thienyl)pyrrole (SNS), has shown that these monomers can be easily polymerized due to their low oxidation potentials, yielding polymers with excellent redox stability and high optical contrast. researchgate.net The extended π-conjugation in molecules like this compound is expected to result in a low oxidation potential, facilitating polymerization. mdpi.com The resulting polymers could find use in a variety of electronic applications, including transistors, electrochromic devices, and sensors. tandfonline.comiarjset.com

Fluorescent Probes and Optoelectronic Applications

Quinoline derivatives are widely investigated as fluorescent probes due to their excellent photophysical properties, high sensitivity, and the ability to tune their emission spectra. nih.govresearchgate.net The nitrogen atom in the quinoline ring can interact with target molecules or ions, leading to detectable changes in fluorescence. nih.gov The this compound scaffold combines the favorable properties of quinoline with the electronic influence of the thienyl group, making it a valuable platform for developing advanced fluorescent probes and materials for optoelectronics.

The development of simple, tunable fluorescent scaffolds is a major goal in chemical biology and materials science. nih.govcore.ac.uk A highly modular quinoline-based probe has been designed, featuring strategic domains that can be easily functionalized to tune the compound's photophysical properties and structural diversity. nih.govnih.gov In a demonstration of this scaffold's versatility, researchers successfully introduced a 2-thienyl group via a palladium-catalyzed cross-coupling reaction, directly incorporating the this compound motif into their library of fluorescent dyes. nih.gov

This approach allows for the rational design of molecules with predictable properties. By modifying substituents at different positions on the quinoline core, researchers have created a library of dyes with emission spectra spanning the visible region. nih.gov The inclusion of the 2-thienyl moiety at the C-2 position is part of this strategy to rationally tune the emission of the quinoline scaffold. nih.gov These tunable scaffolds are synthesized in high yields from commercially available starting materials, making them accessible for high-throughput screening and the discovery of new probes for various applications. nih.govresearchgate.net

Table 3: Synthesis and Properties of a Tunable Quinoline Scaffold with a Thienyl Group

Scaffold Base C-2 Substituent Synthesis Method Yield Key Finding Reference

A significant application of quinoline-based fluorescent probes is in live cell imaging. nih.govnih.gov Their small size, high sensitivity, and rapid response time make them powerful tools for studying biological processes in real-time. nih.govcore.ac.uk The tunable quinoline scaffolds, including those functionalized with a 2-thienyl group, have been successfully applied to live-cell imaging. nih.govnih.gov

One key application is their use as pH sensors. Many of these quinoline-based dyes exhibit a unique two-stage fluorescence response to intracellular pH, allowing them to sense the pH of their local environment within a cell. nih.govresearchgate.net For example, these probes have been used for fluorescence imaging in HeLa cells, demonstrating their cell permeability and utility as pH-sensitive imaging agents. nih.govnih.gov Beyond pH sensing, quinoline-based probes have been designed for the selective detection of metal ions, such as Zn²⁺ and Hg²⁺, within living cells, showcasing the platform's versatility. rsc.orgrsc.org The proven success of the broader class of functionalized quinolines in live cell imaging strongly supports the potential of this compound derivatives in this field. nih.govacs.org

Coordination Chemistry and Organometallic Complexes of 2 2 Thienyl Quinoline Ligands

Design and Synthesis of Metal Complexes with 2-(2-Thienyl)quinoline

The synthesis of metal complexes featuring the this compound ligand is a field of active research, leading to a variety of coordination compounds with distinct structural and electronic properties. The synthetic strategies employed are often tailored to achieve specific coordination geometries and to introduce desired functionalities in the final complex.

Cyclometalated Complexes (e.g., Platinum(II), Palladium(II))

Cyclometalation is a prevalent strategy in the synthesis of complexes with this compound, particularly with platinum(II) and palladium(II) metal centers. This process involves the intramolecular activation of a C-H bond on the ligand, leading to the formation of a stable metallacycle.

Bis-homoleptic complexes of both platinum(II) and palladium(II) with this compound, denoted as M(thq)₂, have been successfully prepared. nih.govacs.org A common synthetic route involves the reaction of the lithiated ligand with a suitable metal precursor, such as M(Et₂S)₂Cl₂. nih.govacs.org The resulting complexes, for instance, cis-bis[2-(2'-thienyl)quinoline]platinum(II) (Pt(thq)₂), exhibit a distorted square planar geometry. nih.govacs.org In the solid state, steric interactions between the two bulky ligands induce a helical distortion, making the molecule chiral. nih.govacs.orgnih.gov The crystal structure of Pt(thq)₂ reveals that the quinoline (B57606) moiety is not perfectly planar, and the thiophene (B33073) ring is significantly inclined with respect to the quinoline plane. nih.govacs.org

For palladium(II), bis-heteroleptic complexes of the type Pd(C^N)(C'^N') can also be synthesized. nih.govacs.org This is often achieved by first converting the bis-homoleptic complex, Pd(thq)₂, into a dichloro-bridged dimer, [Pd(thq)Cl]₂, by reacting it with HCl. nih.govacs.org Subsequent reaction of this dimer with a different lithiated ligand, Li(C'^N'), yields the desired heteroleptic complex. nih.govacs.org An alternative method is a ligand exchange reaction between two different homoleptic complexes. nih.govacs.org

The synthesis of related cyclometalated platinum(II) complexes often involves the reaction of quinoline-functionalized thiophenes with platinum precursors. acs.org These reactions can lead to the selective activation of C-H or even C-S bonds within the thiophene ring. researchgate.net

ComplexMetalSynthesis MethodKey Structural Feature
cis-Pt(thq)₂Platinum(II)Metal exchange with lithiated ligandHelical distortion from square planar
cis-Pd(thq)₂Palladium(II)Metal exchange with lithiated ligandHelical distortion
Pd(thq)(C'^N')Palladium(II)From dichloro-bridged dimer or ligand exchangeHeteroleptic structure

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related ligands have shown significant promise in the field of catalysis, particularly in facilitating cross-coupling reactions.

Cross-Coupling Reactions

Palladium complexes, in particular, are renowned for their catalytic prowess in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. eie.grthieme-connect.com While the specific catalytic activity of a this compound-palladium complex in a named reaction like Suzuki-Miyaura or Sonogashira is not explicitly detailed in the provided results, the general principles of using such complexes as catalysts are well-established. For instance, palladium(II) complexes with related quinoline-containing ligands have been employed as pre-catalysts in reactions like the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. researchgate.net The synthesis of this compound itself can be achieved through Sonogashira or Suzuki cross-coupling reactions, highlighting the importance of palladium catalysis in this area of chemistry. researchgate.net

The design of the ligand plays a crucial role in the efficiency of the catalyst. For example, palladium complexes with P,π-chelating phosphinoallyl ligands have been evaluated as pre-catalysts for Suzuki-Miyaura type cross-coupling reactions. rsc.org Heterogeneous palladium catalysts, where the complex is supported on a solid matrix like silica (B1680970), have also been developed for cross-coupling reactions, offering advantages in terms of catalyst separation and reusability. rsc.org

Photophysical Properties and Luminescence of Metal Complexes

The incorporation of the this compound ligand into metal complexes, especially those of platinum(II), often imparts interesting photophysical properties, including strong luminescence.

The low-energy absorption bands observed in the near-UV and visible regions for cyclometalated platinum(II) complexes with ligands similar to this compound are generally attributed to metal-to-ligand charge-transfer (MLCT) transitions. capes.gov.br These complexes are known to exhibit strong and structured luminescence, typically in the 500-600 nm range, with long lifetimes in the microsecond range at low temperatures (77 K). capes.gov.br This emission is assigned to phosphorescence from a triplet MLCT excited state. capes.gov.br

For some cyclometalated platinum(II) complexes, dual fluorescence-phosphorescence emission has been observed. acs.org The photophysical properties are highly dependent on the nature of the ligands. For instance, the presence of a thiophene moiety in the ligand structure can influence the emission wavelengths. acs.org Dinuclear platinum(II) complexes bridged by thiolate ions and containing cyclometalated ligands also exhibit intense luminescence originating from a triplet metal-metal-to-ligand charge-transfer (³MMLCT) state. oup.com

The luminescent properties of these complexes can also be tuned by modifying the substituents on the quinoline or thiophene rings. researchgate.net Furthermore, the environment, such as the solvent or the solid-state packing, can significantly affect the luminescence characteristics of these complexes. oup.com

Complex TypeKey Photophysical PropertyOrigin of Emission
Cyclometalated Pt(II)Strong, structured luminescence (500-600 nm)³MLCT phosphorescence
Dinuclear Pt(II)Intense luminescence³MMLCT phosphorescence

Biological Activity Research: Mechanistic Insights and Structure Activity Relationships

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of 2-(2-thienyl)quinoline have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.

Mechanisms of Action (e.g., DNA Gyrase Inhibition)

The primary antibacterial mechanism for many quinoline-based compounds, including derivatives of this compound, involves the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. nih.gov By binding to the DNA-gyrase complex, these compounds stabilize it, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. nih.gov A proposed model suggests a cooperative binding mechanism where the presence of the gyrase enzyme induces a specific binding site on the DNA for the quinolone molecules. nih.gov

Some quinolone derivatives are also known to inhibit topoisomerase IV, another type II topoisomerase that is crucial for the segregation of daughter chromosomes after replication. researchgate.net The alteration of the biological activity profile of certain N-piperazinyl quinolones with a 2-thienyl group may be due to changes in permeability or selectivity for the target enzyme. researchgate.net

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinoline (B57606) and thiophene (B33073) rings.

For instance, in a series of 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, the antibacterial activity was found to be highly dependent on the aminomethyl substituents. mdpi.com Specifically, acyclic N,N'-disubstituted thiourea (B124793) derivatives and their cyclized triazolothiadiazole analogs showed comparable activity against Gram-positive bacteria but were largely inactive against Gram-negative bacteria. mdpi.com

In another study involving new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, compound 9a displayed a broad spectrum of antibacterial activity, while compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, and 9d were particularly effective against the tested Gram-positive bacteria. nih.gov However, none of the synthesized compounds in this series showed significant activity against Candida albicans. nih.gov

The introduction of a [2-oxo-2-(2-thienyl)ethyl] group to N-piperazinyl quinolones resulted in antibacterial activity against both Gram-positive and Gram-negative bacteria that was comparable to reference drugs like ciprofloxacin. researchgate.net The corresponding oxime derivatives were nearly as potent against staphylococci but less active against Gram-negative bacteria. researchgate.net

Furthermore, the linkage of various 2-(furan-2-yl)-2-oxyiminoethyl and 2-(thiophen-2-yl)-2-oxyiminoethyl groups to the piperazinyl residue at the C-7 position of quinolones has been explored to enhance antibacterial activities. researchgate.net

In Vitro Evaluation Methodologies

The antimicrobial activity of this compound derivatives is typically assessed using standard in vitro methods. The agar (B569324) disc-diffusion method is a common primary screening technique to determine the susceptibility of various microbial strains to the synthesized compounds. nih.gov This involves placing paper discs impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial potency.

To quantify the antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net This is often determined using broth microdilution or agar dilution methods. Standard bacterial and fungal strains, such as Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria), Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria), and Candida albicans (fungus), are commonly used for these evaluations. nih.govmdpi.com

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting potent activity against various cancer cell lines.

Molecular Targets and Mechanisms (e.g., DNA Binding, Tubulin Assembly Inhibition)

The anticancer effects of this compound derivatives are mediated through various mechanisms, including targeting DNA and interfering with the microtubule network.

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring system allows these molecules to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. orientjchem.org Some quinoline derivatives also function as topoisomerase inhibitors. tandfonline.comnih.gov Topoisomerases are enzymes that regulate the topology of DNA and are vital for many cellular processes. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death.

Tubulin Polymerization Inhibition: Several this compound analogues have been identified as potent inhibitors of tubulin assembly. acs.orgacs.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. orientjchem.org Docking studies have suggested that some of these compounds bind to the colchicine (B1669291) binding site on tubulin. orientjchem.org

Kinase Inhibition: Quinoline derivatives have also been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase). tandfonline.comnih.gov Dual inhibition of EGFR and FAK has been identified as a promising strategy in cancer therapy. escholarship.org

Structure-Activity Relationships for Antitumor Efficacy

The substitution pattern on the this compound core plays a critical role in determining the anticancer efficacy.

Studies have shown that the introduction of a p-(2-thienyl) group to the 2-phenyl moiety of quinolines can increase antiproliferative activity compared to other substituents like p-Cl and p-CH3. tandfonline.com In a series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogues, compounds with a benzothienyl ring at the C-2 position exhibited potent cytotoxicity. acs.orgacs.org Specifically, compound 39 in this series showed broad cytotoxicity against seven human cancer cell lines with IC50 values ranging from 0.07 to 0.19 μM. acs.org

The position of substituents on the quinoline ring is also crucial. For instance, compounds with substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org The presence of a hydroxyl group at specific positions can also enhance activity. researchgate.net

Furthermore, the electronic properties of the substituents are important. The incorporation of an electron-donating group into certain parts of the molecule has been shown to moderately increase DNA binding and photocleavage activities in some quinoline-chalcone hybrids. nih.gov

Below is an interactive data table summarizing the cytotoxic activity of selected this compound derivatives and related compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 39 HL-60 (leukemia)0.07 acs.org
Compound 39 HCT-116 (colon)0.11 acs.org
Compound 39 Hep 3B (hepatoma)0.19 acs.org
Compound 39 SK-MEL-5 (melanoma)0.09 acs.org
Quinoline 13 HeLa (cervical)8.3 rsc.org
Tetrahydroquinoline 18 HeLa (cervical)13.15 rsc.org
Quinoline 12 PC3 (prostate)31.37 rsc.org
Quinoline 11 PC3 (prostate)34.34 rsc.org

In Vitro Cytotoxicity Assays

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as cytotoxic agents against various cancer cell lines. These investigations aim to understand how chemical modifications to the core structure influence their ability to inhibit cancer cell growth.

A series of N-[2-substituted-2-(2-thienyl)ethyl] piperazinyl quinolone derivatives were examined for their cytotoxic potential on human oral epithelial mouth carcinoma (KB) and human squamous carcinoma (A431) cell lines. nih.gov Among the tested compounds, the derivative featuring a 4-[2-(phenylmethoxyimino)-2-(2-thienyl)ethyl] group on the piperazine (B1678402) ring of enoxacin (B1671340) demonstrated the most significant cytotoxicity against both A431 and KB cell lines, with IC50 values of 3.11 +/- 0.52 µg/ml and 4.91 +/- 1.94 µg/ml, respectively. nih.gov

Further research into 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine (B92270) derivatives revealed that many of these compounds exhibited significant antiproliferative activity against human colon cancer (HCT15) and chronic myelogenous leukemia (K562) cell lines. researchgate.net The structure-activity relationship studies indicated that the presence of a hydroxyl group at the meta or para position of the 2-phenyl ring, combined with a hydroxyl group at the ortho, meta, or para position of the 4-phenyl ring, resulted in the most potent cytotoxicity. researchgate.net A positive correlation was observed between topoisomerase II inhibition and the cytotoxic effects for several of these compounds. researchgate.net

Similarly, a study on 2-arylquinolines showed that C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org In contrast, breast cancer cell lines (MCF-7 and SKBR-3) were less sensitive to these compounds. rsc.org The lipophilicity of the quinoline derivatives appeared to correlate with their cytotoxic effects, particularly in HeLa and PC3 cells, where more lipophilic compounds showed lower IC50 values. rsc.org

The position of substituents on the quinoline ring plays a crucial role in determining anticancer activity. orientjchem.org For instance, substitutions at the C-2 and C-3 positions have been found to be more effective against certain cancer cell lines compared to substitutions at the C-4 and C-8 positions. orientjchem.org The planar structure of quinoline derivatives and an extended conjugation system are also associated with enhanced anticancer activity due to their ability to intercalate with DNA. orientjchem.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound Type Cell Line(s) Key Findings Reference(s)
N-[2-substituted-2-(2-thienyl)ethyl] piperazinyl quinolones A431, KB 4-[2-(phenylmethoxyimino)-2-(2-thienyl)ethyl] derivative showed highest cytotoxicity (IC50: 3.11 µg/ml on A431, 4.91 µg/ml on KB). nih.gov
2-(thienyl)-4-furyl-6-aryl pyridines HCT15, K562 Hydroxyl substitutions on phenyl rings correlated with potent cytotoxicity and topoisomerase II inhibition. researchgate.net
2-Arylquinolines PC3, HeLa, MCF-7, SKBR-3 C-6 substituted derivatives were active against PC3 and HeLa cells; lipophilicity correlated with activity. rsc.org
Benzotriazole-containing quinolines DAN-G, LCLC-103H, SISO 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline was most potent (IC50: 1.23–1.49 µM). nih.gov

Anti-inflammatory Activity

The quinoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.gov Derivatives of this compound have been synthesized and evaluated for their ability to mitigate inflammation, often showing promising results in preclinical models.

A series of 2-(2-thienyl) cinchoninic acids and their derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov The results indicated that dinitrothiophene derivatives were particularly active. nih.gov The anti-inflammatory properties of quinoline derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov For example, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated potent anti-inflammatory effects in a xylene-induced ear edema test in mice, suggesting its mechanism may involve the inhibition of cyclooxygenase activity. nih.gov

Mechanistic studies have sought to identify the specific molecular targets through which this compound derivatives exert their anti-inflammatory effects. Inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary mechanism investigated. nih.govnih.gov

Molecular modeling studies have supported the hypothesis that quinoline derivatives can bind to the active site of COX-2, thereby inhibiting its function. nih.gov The structural features of these compounds, such as the presence of a carboxylic acid moiety or specific aryl substitutions, are critical for their interaction with the enzyme's active site. nih.gov

In addition to COX inhibition, other potential targets for the anti-inflammatory actions of quinoline derivatives include phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α) converting enzyme (TACE). nih.gov For instance, novel quinolinylthiazolotriazole derivatives synthesized from 2-(thiophen-2-yl)quinoline-4-carboxylic acid were evaluated for their anti-inflammatory activity. researchgate.net Molecular docking studies of these compounds against the protein trypsin suggested a potential mechanism for their observed effects. researchgate.net

Table 2: Anti-inflammatory Activity and Mechanisms of Quinoline Derivatives

Compound Class Model/Target Key Findings Reference(s)
2-(2-Thienyl) cinchoninic acids In vivo Dinitrothiophene derivatives showed notable anti-inflammatory activity. nih.gov
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid Xylene-induced ear edema (mice) Potent anti-inflammatory effect, likely mediated by COX inhibition. nih.gov
Quinolinylthiazolotriazoles Trypsin (docking) Certain derivatives showed pronounced anti-inflammatory activity and good binding energy with trypsin. researchgate.net
General Quinoline Derivatives COX, PDE4, TACE SAR studies show that substituents determine target specificity (e.g., carboxylic acid for COX). nih.gov

Anthelmintic Activity

The development of new anthelmintic agents is crucial due to the growing problem of drug resistance in parasites affecting both humans and animals. epo.org Quinoline derivatives, including those with a 2-thienyl group, have been investigated as a potential source of new treatments for helminth infections. nih.govepo.orgnih.gov

A study involving a series of 2-(2-thienyl) cinchoninic acids and their derivatives reported on their anthelmintic activity. nih.gov This highlights the potential of the this compound scaffold in this therapeutic area. The quinoline core is found in various compounds with known anthelmintic properties. nih.gov Patented research has described quinoline derivatives for use as anthelmintics, particularly for controlling gastro-intestinal nematodes and filariae in veterinary medicine. epo.orggoogle.com The mechanism of action is suggested to involve paralysis and inhibition of the parasites. epo.orggoogle.com

Neuroprotective Effects

Research has explored the potential of quinoline derivatives to protect neurons from damage, a key strategy in combating neurodegenerative diseases. nih.gov Compounds containing the this compound structure have been investigated for such neuroprotective effects.

Derivatives like 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline have been studied for their pharmacological properties, including potential neuroprotective effects. ontosight.ai The specific substitutions on the quinoline ring are known to significantly influence the compound's biological activity. ontosight.ai A study on 2-heptyl-3-hydroxy-4(1H)-quinolone, a bacterial signaling molecule, found that it protected neuronal cells from glutamate-induced neurotoxicity by inhibiting apoptotic cell death. nih.gov

Antiviral Activity

The quinoline scaffold is present in numerous compounds with a broad spectrum of antiviral activities. nih.govmdpi.com Derivatives of this compound have been synthesized and tested against various viruses, demonstrating the versatility of this chemical class.

In a study focused on enterovirus D68 (EV-D68), quinoline analogues with a 2-thienyl substitution were synthesized and evaluated. nih.gov Compounds 12a and 12c, which feature a thienyl group at the 2-position, were identified as highly potent antivirals against EV-D68 with EC50 values of less than or equal to 0.1 µM and a high selectivity index. nih.gov The research suggested that an unsubstituted thienyl group is an optimal substitution at the 2-position of the quinoline for this antiviral activity. nih.gov

Another study identified a stilbene (B7821643) derivative, 2-(2-(5-nitro-2-thienyl)vinyl)quinoline, which was found to inhibit HIV-1 replication by modifying viral RNA accumulation. utoronto.ca Furthermore, research on Tobacco Mosaic Virus (TMV) showed that a 2-thienyl quinoline derivative exhibited remarkable inactivating activity with an EC50 value of 36.59 µg/mL, which was superior to the control drug ribavirin. acs.org Molecular docking suggested this compound binds effectively to the TMV coat protein. acs.org

Table 3: Antiviral Activity of this compound Derivatives

Virus Compound Type Key Findings Reference(s)
Enterovirus D68 (EV-D68) 2-Thienyl quinoline analogues Compounds 12a and 12c were highly potent with EC50 ≤ 0.1 µM and high selectivity. nih.gov
HIV-1 2-(2-(5-nitro-2-thienyl)vinyl)quinoline Inhibited HIV-1 replication by modifying viral RNA accumulation. utoronto.ca
Tobacco Mosaic Virus (TMV) 2-Thienyl quinoline derivative Showed superior inactivating activity (EC50 = 36.59 µg/mL) compared to ribavirin. acs.org
Dengue Virus (DENV2) Novel quinoline derivatives Two compounds showed dose-dependent inhibition in the low and sub-micromolar range. mdpi.com

Antimalarial Activity

The quinoline core is the foundation of several crucial antimalarial drugs, and the emergence of drug-resistant malaria parasites necessitates the development of new agents. nih.govnih.govnih.gov The this compound scaffold has been explored for its potential to yield novel antimalarial compounds. semanticscholar.org

The primary mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in its food vacuole. nih.govnih.gov Chloroquine, a dibasic quinoline, accumulates in the acidic food vacuole and is thought to inhibit the polymerization of heme, leading to parasite death. nih.govnih.gov More lipophilic quinolines may have alternative sites of action. nih.gov

In a study synthesizing new quinoline derivatives, compounds with a 2-thienyl substituent were evaluated for their in vitro antimalarial activity against Plasmodium falciparum. semanticscholar.org Several of these derivatives displayed moderate to high antimalarial activity, with some compounds showing excellent potency compared to the standard drug chloroquine. semanticscholar.org Another study exploring 7-methoxy quinolones found that having a 2'-thienyl ring at the C-2 position led to a 12-fold decrease in antimalarial potency compared to a reference compound, indicating that substitutions at this position are highly influential. nih.gov

Table 4: Antimalarial Activity of this compound Derivatives

Compound Series Parasite Strain Key Findings Reference(s)
Novel quinoline derivatives Plasmodium falciparum Several derivatives, including those with a 2-thienyl group, showed moderate to high antimalarial activity (IC50 range: 0.014–5.87 µg/mL). semanticscholar.org
7-Methoxy quinolones P. falciparum (K1, 3D7) A 2'-thienyl group at the C-2 position decreased antimalarial potency compared to the reference. nih.gov
Dual quinoline-hybrids P. falciparum (3D7, Dd2) Development of dual-action compounds aims to combat resistance and alleviate inflammation associated with malaria. rsc.org

Antiprotozoal Activity (e.g., Antileishmanial)

The 2-substituted quinoline scaffold, particularly with aryl substituents like a thienyl group, has been a significant area of research for developing new antiprotozoal agents, especially against Leishmania species. nih.govfrontiersin.org Research originating from ethnobotanical studies of plants like Galipea longiflora, used in traditional medicine to treat cutaneous leishmaniasis, led to the isolation of various 2-substituted quinoline alkaloids. nih.govird.fr This discovery spurred the synthesis and evaluation of hundreds of analogues, leading to optimized compounds with potent antileishmanial activity. nih.gov

Mechanistically, it is suggested that 2-substituted quinolines act on multiple targets within the parasite, which may contribute to a lack of drug resistance development after in vitro pressure. nih.gov Their activity against a Leishmania donovani line resistant to the 8-aminoquinoline (B160924) drug sitamaquine (B1681683) indicates that the mechanism of action for 2-substituted quinolines differs, at least in part, from that of 8-aminoquinolines. nih.gov Some quinoline derivatives exert their leishmanicidal effect by increasing nitric oxide production in infected macrophages and inducing apoptosis-related ultrastructural changes in the parasite.

Studies have demonstrated significant in vitro and in vivo efficacy. For instance, a research effort that developed several hundred synthetic molecules from natural compounds produced an optimized derivative with an in vitro IC₅₀ value of 0.2 µM against L. donovani. nih.gov Another study showed that subcutaneous administration of 2-trans-epoxypropyl quinoline and oral administration of 2-n-propylquinoline significantly reduced parasite loads in the livers of mice with visceral leishmaniasis. nih.govird.fr The efficacy of these compounds by both parenteral and oral routes highlights their potential for further development. ird.fr

Compound Type/DerivativeTarget OrganismActivity (IC₅₀/EC₅₀)Notes
Optimized 2-Substituted QuinolineLeishmania donovani (in vitro)0.2 µMDeveloped from natural compounds through extensive synthesis. nih.gov
2-n-PropylquinolineLeishmania species (promastigotes, in vitro)100 - 250 µMModerate activity, limited by poor aqueous solubility. nih.gov
2-Phenylquinoline (B181262)Leishmania amazonensis (in vivo)ActiveShowed activity comparable to Glucantime against one strain. ird.fr
2-trans-EpoxypropylquinolineLeishmania species (promastigotes, in vitro)100 - 250 µMModerate activity, limited by poor aqueous solubility. nih.gov
Various 2-Aryl QuinolinesLeishmania (L.) amazonensis (promastigotes)< 10 µMSeven derivatives were more effective than the reference drug miltefosine (B1683995) (IC₅₀ = 7.88 µM). mdpi.com

Antioxidant Properties

Quinoline derivatives, including those with a 2-(2-thienyl) substituent, are recognized for their antioxidant potential. orientjchem.org The mechanism of action often involves free radical scavenging, where the molecule can donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). ui.ac.id The stability and ease of preparation of the quinoline core make it an attractive scaffold for developing novel antioxidants. ui.ac.id

The antioxidant efficacy is highly dependent on the substitution pattern on the quinoline ring. For example, in a study of quinoline-4-carboxylic acid derivatives, a 2-(4-methylphenyl) substituent conferred better antioxidant activity than a 2-methyl substituent in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ui.ac.id This suggests that the presence of an additional aromatic ring at the 2-position enhances antioxidant capacity. ui.ac.id

Research on new quinolinyl-thiazolo-triazole derivatives, synthesized from a 2-(thiophen-2-yl)quinoline-4-carboxylic acid precursor, identified compounds with significant free radical scavenging activity. Similarly, studies using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have shown that different quinoline derivatives exhibit varying levels of antioxidant potential, underscoring the importance of specific structural features. nih.govacs.org For instance, one analysis found that a para-substituted isomer was a stronger antioxidant than a meta-substituted one, highlighting the influence of substituent positioning. nih.gov

Compound/DerivativeAssayActivity (% Inhibition or IC₅₀)Notes
2-(4-Methylphenyl)quinoline-4-carboxylic acidDPPH40.43% Inhibition (at 5 mg/L)More active than the 2-methyl analogue (30.25% inhibition). ui.ac.id
Spiroquinoline derivative (4d)ABTSIC₅₀ = 41.84 ± 0.25 µMExhibited excellent potency in the ABTS assay. acs.org
Spiroquinoline derivative (4d)DPPHIC₅₀ = 90.10 ± 0.74 µMAlso showed excellent potency in the DPPH assay. acs.org
Quinoline derivative (Qui3, para isomer)DPPHStrong antioxidant activityDemonstrated higher activity compared to its meta isomer (Qui2). nih.gov
Quinoline derivative (Qui2, meta isomer)ABTSHigh antioxidant activityAll tested derivatives showed activity against the ABTS cation radical. nih.gov

Anticonvulsant Activity

The quinoline nucleus is a structural component in various compounds investigated for anticonvulsant properties. researchgate.net Research has explored derivatives of the this compound scaffold and related structures, evaluating their efficacy in standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netmdpi.comnih.gov These models help predict activity against generalized tonic-clonic and absence seizures, respectively. mdpi.com

Significant findings include the development of a series of 1,2,4-triazolo[4,3-a]quinoline derivatives. researchgate.netnih.gov In these studies, fusing a triazole ring to the quinoline backbone resulted in a significant enhancement of anticonvulsant activity compared to the parent quinoline-2(1H)-one compounds. researchgate.netnih.gov The most potent compound in one such series, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, demonstrated strong effects in both MES and scPTZ assays. nih.gov The presence of an electron-withdrawing group on the phenyl ring appeared to improve activity. researchgate.net

While not quinolines, the anticonvulsant activity of pyrazoline derivatives carrying a 2-thienyl moiety further supports the role of this heterocycle in modulating anticonvulsant effects. scielo.br These findings suggest that the 2-thienyl group is a valuable pharmacophoric element in the design of new anticonvulsant agents.

Compound/Derivative SeriesTestActivity (ED₅₀)Notes
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolineMES27.4 mg/kgShowed the strongest effect in its series. researchgate.netnih.gov
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolinescPTZ22.0 mg/kgShowed the strongest effect in its series. researchgate.netnih.gov
4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolinesMES & scPTZActiveParent compounds for the more active triazolo-quinolines. researchgate.netnih.gov
N-substituted pyrazoline (4g, 4i, 4j, 4n)MESActive at 30 mg/kgActivity comparable to standard drugs carbamazepine (B1668303) and phenytoin. scielo.br
N-substituted pyrazoline (4e, 4l)scPTZActive at 30 mg/kgShowed good inhibition of clonic and tonic seizures. scielo.br

General Structure-Activity Relationship (SAR) Studies on Quinoline Scaffold with 2-(2-Thienyl) Substituent

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of the quinoline scaffold. The presence and position of various functional groups greatly influence the biological effects of this compound and its analogues. orientjchem.orgontosight.ai

The 2-position of the quinoline ring is a critical site for substitution. In antileishmanial research, 2-substituted quinolines have been shown to be significantly more active than, for example, 8-substituted analogues. nih.gov The nature of the substituent at the 2-position is also key; aryl groups like phenyl or thienyl often confer potent activity. ird.fr For instance, a compound with a 2-thienyl thiosemicarbazone substituent at position 8 and a methyl group at position 7 showed potential as an anticancer agent. orientjchem.org

Modifications at other positions on the quinoline ring also modulate activity. For anticancer activity, C-6 substituted 2-phenylquinolines displayed important effects. rsc.org For antibacterial quinolones, a fluorine atom at position 6 is known to significantly enhance activity. In general, the introduction of hydrophobic groups can enhance the binding affinity of quinoline derivatives to their target receptors. orientjchem.org Furthermore, studies on 2-arylquinolines have shown a direct relationship between lipophilicity (cLogP) and cytotoxic effects, with more lipophilic compounds demonstrating greater potency. rsc.org

The thienyl group itself is an important contributor to biological activity. In a comparative analysis of heteroaryl substituents for acetylcholinesterase inhibition, the 2-thienyl group was among those evaluated, indicating its role in molecular interactions with biological targets. The reactivity and electronic properties of the entire molecule are modulated by the interplay between the quinoline core and the thienyl substituent.

Future Perspectives and Emerging Research Directions for 2 2 Thienyl Quinoline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, but the future demands more efficient, cost-effective, and environmentally benign methods. mdpi.com Classical approaches like the Friedländer or Doebner-Miller condensations are foundational for constructing the quinoline core. However, contemporary research is shifting towards greener and more innovative strategies.

Future synthetic efforts are expected to focus on:

Catalytic Systems: The development of novel catalytic systems, such as singlet diradical nickel complexes and palladium-catalyzed tandem reactions, is anticipated to provide more efficient routes to quinoline derivatives.

Green Chemistry: An increasing emphasis will be placed on eco-friendly approaches, such as the use of water as a solvent and microwave-assisted synthesis, to reduce the environmental impact. tandfonline.com The use of molecular oxygen as an oxidant in cross-dehydrogenative coupling reactions is another promising green alternative.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the diversity-oriented synthesis of complex molecules from simple starting materials in a single step. researchgate.netchim.it Exploring new MCRs for the synthesis of 2-(2-thienyl)quinoline derivatives will enable the rapid generation of compound libraries for screening and optimization. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Characterization

As the complexity of synthesized this compound derivatives grows, so does the need for sophisticated analytical techniques for their thorough characterization. While standard techniques like NMR and mass spectrometry remain crucial, the future will see a greater reliance on more advanced methods. ipb.pt

Emerging characterization techniques include:

2D NMR Spectroscopy: Techniques like COSY and HSQC will be indispensable for resolving complex spectral data and unambiguously assigning the structure of novel derivatives. ipb.pt

X-ray Crystallography: This technique will continue to be vital for determining the three-dimensional conformation and substituent orientation, which are critical for understanding reactivity and biological interactions.

Advanced Imaging: The development of this compound-based fluorescent probes opens up possibilities for their use in live-cell imaging. nih.gov Future research will likely focus on designing probes with tailored photophysical properties for specific imaging applications. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound and its analogs. These computational tools can accelerate the discovery and optimization of new compounds with desired properties.

Key areas for the application of AI and ML include:

Predictive Modeling: ML models can be trained to predict the reactivity and regioselectivity of chemical reactions, such as electrophilic aromatic substitution, with high accuracy. doaj.orgresearchgate.net This allows chemists to rapidly identify promising synthetic routes and target molecules. doaj.org

Quantitative Structure-Property Relationship (QSPR): QSPR models can correlate the molecular structure of compounds with their properties, such as corrosion inhibition efficiency. researchgate.net This enables the in-silico screening of large virtual libraries to identify lead compounds.

Drug Design: ML algorithms can be used to predict the biological activity of quinoline derivatives, facilitating the design of new drug candidates with improved efficacy and reduced toxicity. doaj.orgmdpi.com

Exploration of New Applications in Niche Materials Science Fields

The unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for various applications in materials science. ontosight.aiontosight.ai While its potential in organic electronics is recognized, future research will likely explore more specialized and niche areas.

Emerging applications in materials science may include:

Organic Light-Emitting Diodes (OLEDs): The conjugated system within this compound derivatives makes them suitable for use in the development of organic electronic materials, including OLEDs. chim.itontosight.ai

Solar Cells: The electron-rich nature of the thiophene (B33073) and quinoline rings suggests potential applications in the fabrication of organic solar cells. ontosight.ai

Sensors: The quinoline nitrogen can act as a site for monitoring interactions with target molecules through changes in fluorescence, making these compounds promising for the development of chemical sensors. nih.gov

Further Elucidation of Biological Mechanisms and Target Identification

While the broad biological activities of quinoline derivatives are well-established, a deeper understanding of their mechanisms of action and specific molecular targets is crucial for the development of effective therapeutic agents. ontosight.ai

Future research in this area will focus on:

Mechanism of Action: Investigating the precise molecular pathways through which this compound derivatives exert their biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. ontosight.aismolecule.com

Target Identification: Identifying the specific proteins, enzymes, or other biological macromolecules that interact with these compounds. ontosight.ai This can be achieved through techniques like enzyme inhibition assays and receptor binding studies. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity to identify key structural features responsible for their therapeutic effects.

Potential for Multicomponent and Hybrid Systems Research

The modular nature of the this compound scaffold lends itself to the creation of more complex molecular architectures through its integration into multicomponent and hybrid systems.

Future research directions include:

Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound moiety with other pharmacophores to create molecules with dual or synergistic biological activities. For example, quinoline-thiosemicarbazone hybrids have been investigated for Alzheimer's disease treatment. mdpi.com

Metal Complexes: The ethanediamine moiety in some derivatives can act as a ligand to form complexes with transition metals, which could have applications in catalysis or as therapeutic agents. ontosight.ai

Supramolecular Assemblies: Exploring the self-assembly of this compound derivatives into well-defined nanostructures with novel properties and functions.

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges the gap between chemistry and biology. huji.ac.ilcityu.edu.hk

Key interdisciplinary approaches will involve:

Chemical Biology: Utilizing this compound-based probes and tools to study complex biological processes in living systems. huji.ac.il

Medicinal Chemistry: A continued focus on the design, synthesis, and biological evaluation of novel this compound derivatives as potential therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. ontosight.aiorientjchem.org

Translational Research: Integrating synthetic chemistry with biological evaluation to design, synthesize, and validate novel therapeutic agents, ultimately advancing both basic science and the development of new medicines. huji.ac.il

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Thienyl)quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Friedländer condensation is a widely used method, where 2-nitrobenzaldehyde reacts with thiophene derivatives under acidic or catalytic conditions. For example, microwave-assisted synthesis with indium triflate reduces reaction time and improves regioselectivity . Alternative routes include one-pot reactions using ruthenium catalysts or mixed lithium-zinc bases for deprotometalation-iodolysis to functionalize the quinoline core . Key factors include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%). Yields typically range from 60–85%, with purity confirmed via HPLC or NMR.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving intramolecular interactions, such as the N···S distance (2.907–2.944 Å) and coplanarity of quinoline and thiophene rings . Complementary techniques include 1^1H/13^13C NMR to verify substitution patterns and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. UV-Vis and fluorescence spectroscopy can preliminarily assess electronic properties for optoelectronic applications.

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for OLED applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps and charge-transfer properties by modeling substituent effects. For instance, introducing electron-donating groups (e.g., methoxy) on the thiophene ring lowers the bandgap, enhancing electroluminescence efficiency. Experimental validation involves comparing computed λmax values with UV-Vis data . Molecular dynamics simulations further assess thermal stability in thin-film configurations.

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in catalyst activity (e.g., In(OTf)3 vs. Ru complexes) or purification methods (column chromatography vs. recrystallization). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, a Central Composite Design (CCD) might reveal that microwave power (150–200 W) and reaction time (30–60 min) are non-linear variables affecting yield . Cross-referencing characterization data (e.g., XRD vs. NMR) ensures product consistency.

Q. How do intermolecular N···S interactions influence the solid-state properties of this compound?

  • Methodological Answer : SC-XRD reveals that planar N···S contacts (2.9–3.0 Å) facilitate π-stacking, enhancing charge transport in organic semiconductors. These interactions can be modulated by introducing steric hindrance (e.g., methyl groups) or polar substituents. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) further correlates crystal packing with thin-film morphology in OLED devices .

Key Considerations for Researchers

  • Experimental Design : Use DoE to optimize reaction parameters and mitigate batch-to-batch variability .
  • Data Interpretation : Cross-validate computational predictions (e.g., DFT) with spectroscopic and crystallographic data to avoid overfitting .
  • Contradiction Management : Publish negative results (e.g., failed catalytic conditions) to improve reproducibility in synthetic chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.